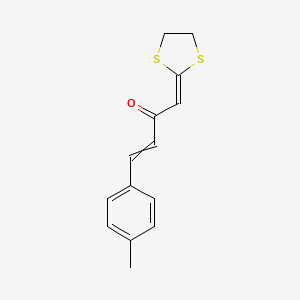
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one is an organic compound that features a dithiolane ring and a butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one typically involves the formation of the dithiolane ring followed by the introduction of the butenone moiety. Common synthetic routes may include:
Formation of the Dithiolane Ring: This can be achieved through the reaction of a dithiol with a suitable electrophile under acidic or basic conditions.
Introduction of the Butenone Moiety: This step may involve the use of a Wittig reaction or a similar carbon-carbon bond-forming reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one involves its interaction with molecular targets and pathways. The dithiolane ring and butenone moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Specific pathways and targets would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane Derivatives: Compounds with similar dithiolane rings.
Butenone Derivatives: Compounds with similar butenone moieties.
Uniqueness
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one is unique due to its specific combination of the dithiolane ring and butenone moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
327985-99-9 |
|---|---|
Molekularformel |
C14H14OS2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
1-(1,3-dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H14OS2/c1-11-2-4-12(5-3-11)6-7-13(15)10-14-16-8-9-17-14/h2-7,10H,8-9H2,1H3 |
InChI-Schlüssel |
MMTDHRRRYCKXSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC(=O)C=C2SCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)

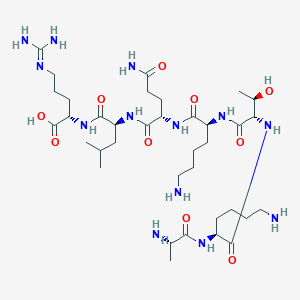
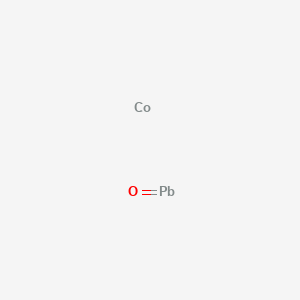


![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
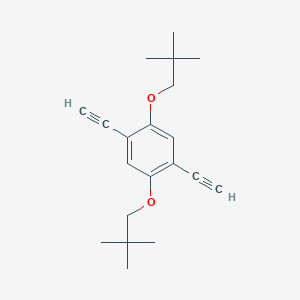
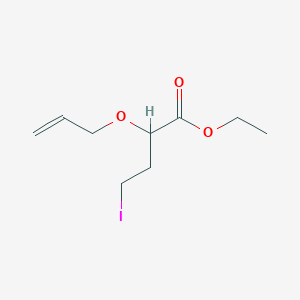
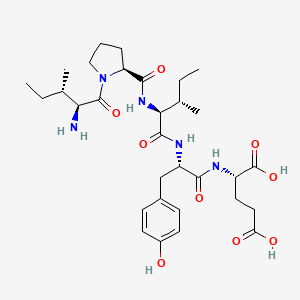
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
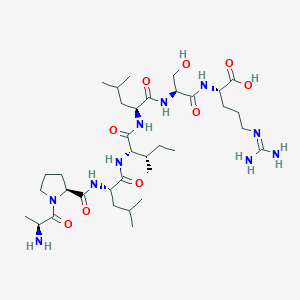
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
